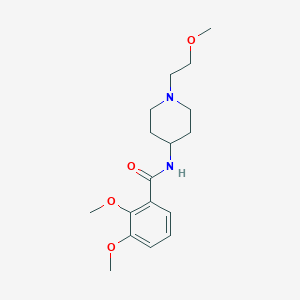

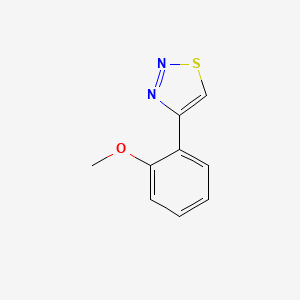

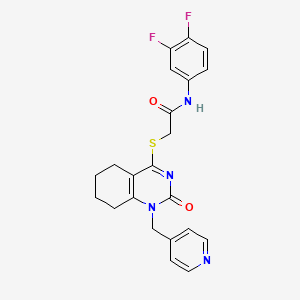

![molecular formula C26H26N4O2 B2888914 ethyl 1-(5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxylate CAS No. 477238-43-0](/img/structure/B2888914.png)

ethyl 1-(5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

This compound is a derivative of pyrrolo[2,3-d]pyrimidine . It’s part of a series of compounds that have been synthesized in the pursuit of developing more potent and effective targeted kinase inhibitors (TKIs) . These compounds are characterized by the presence of halogen atoms in their chemical structure, which are strategically incorporated into the organic molecule to enhance its potency, selectivity, and pharmacological properties .

Synthesis Analysis

The synthesis of these compounds involves a series of steps . The process starts with the halogenation of the base compound, followed by the addition of the appropriate amines . The mixtures are then refluxed for a certain period, allowed to reach room temperature, and water is added to precipitate out the products .Molecular Structure Analysis

The molecular structure of these compounds is characterized by the presence of a pyrrolo[2,3-d]pyrimidine core . The proton located at the 2-position of pyrrolo[2,3-d]pyrimidine displays a distinctive signal within the chemical shift range of 8.34–8.38 ppm in all of the final compounds .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds include halogenation, addition of amines, and reflux . The reaction involves the condensation of DMF–DMA at the methyl group of the acetyl moiety, the cyclization to pyrido[2,3-d]pyrimidin-5-one accompanied by the elimination of N,N-dimethylpropionamide, N-methylation, and condensation at the methyl group of compound 12 .Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by their molecular structure . All the potent compounds from this series have a ClogP value less than 4 and molecular weight < 400, thus, likely to maintain drug-likeness during lead optimization .Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

Ethyl 1-(5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxylate serves as a key intermediate in the synthesis of highly functionalized tetrahydropyridines through an expedient phosphine-catalyzed [4 + 2] annulation. This process demonstrates the compound's utility in creating complex structures with significant regioselectivity and diastereoselectivities, suggesting its importance in synthetic organic chemistry (Zhu, Lan, & Kwon, 2003).

Heterocyclic Compound Development

Research has shown that derivatives of ethyl 1-(5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxylate can be used to synthesize new heterocyclic systems, including pyrazolo[3,4-b]pyridines and pyrimido[4,5-b]pyridines. These compounds have been synthesized through condensation reactions and have shown potential as antimicrobial and anticancer agents, highlighting the compound's role in the development of new therapeutic agents (Ghaedi et al., 2015).

Antimicrobial and Anticancer Activities

Furthermore, the synthesis of novel series of diphenyl 1-(pyridin-3-yl)ethylphosphonates derived from reactions involving ethyl 1-(5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxylate has been reported. These compounds have exhibited high antimicrobial activities against various bacterial and fungal strains, as well as significant cytotoxicity against cancer cell lines, offering insights into the compound's potential for developing new antimicrobial and anticancer therapies (Abdel-megeed et al., 2012).

Direcciones Futuras

Propiedades

IUPAC Name |

ethyl 1-(5,7-diphenylpyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H26N4O2/c1-2-32-26(31)20-13-15-29(16-14-20)24-23-22(19-9-5-3-6-10-19)17-30(25(23)28-18-27-24)21-11-7-4-8-12-21/h3-12,17-18,20H,2,13-16H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLIVCIDOKMQMMQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCN(CC1)C2=NC=NC3=C2C(=CN3C4=CC=CC=C4)C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H26N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl 1-(5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxylate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

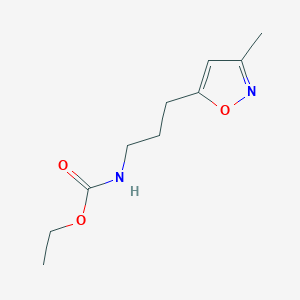

![N-(3-cyano-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-methylbenzamide](/img/structure/B2888835.png)

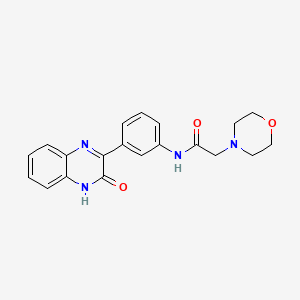

![N-(6-methylbenzo[d]thiazol-2-yl)-2-(4-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetamide](/img/structure/B2888836.png)

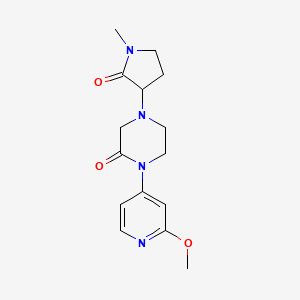

![N-[[1-(6-Ethylpyrimidin-4-yl)piperidin-4-yl]methyl]-N-methyl-4-(trifluoromethyl)pyridin-2-amine](/img/structure/B2888846.png)

![4-methyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2888852.png)